A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid, a halogenated derivative of cinnamic acid. The document details a robust and stereospecific synthetic protocol, delves into the mechanistic underpinnings of the reaction, and outlines a comprehensive analytical workflow for the thorough characterization of the target compound. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who require a practical and scientifically rigorous understanding of this valuable chemical entity.
Introduction: Significance and Applications
2,3-Dibromo-3-(4-chlorophenyl)propanoic acid (molecular formula C₉H₇Br₂ClO₂) is a versatile organic compound with a molecular weight of 342.41 g/mol .[1] Its structure, featuring a propanoic acid backbone with vicinal bromine atoms and a 4-chlorophenyl group, makes it a valuable intermediate in organic synthesis. The presence of multiple reactive sites—the carboxylic acid, the two carbon-bromine bonds, and the chlorinated aromatic ring—allows for a wide range of chemical transformations.
The compound and its derivatives are of interest in several areas of chemical and biological research. Halogenated organic acids are known to possess a range of biological activities and are often investigated as potential inhibitors in various enzymatic processes.[1] Furthermore, the stereochemistry of the dibromo functionality provides a scaffold for the synthesis of complex molecules with defined three-dimensional structures, which is of paramount importance in the development of new pharmaceutical agents and advanced materials.[1]
Synthesis of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid
The most common and efficient method for the synthesis of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid is the electrophilic addition of bromine to the double bond of trans-4-chlorocinnamic acid. This reaction is highly stereospecific, a critical aspect that will be discussed in detail.
Reaction Scheme
Mechanistic Insights: The Bromonium Ion and Anti-Addition
The bromination of an alkene proceeds through a well-established two-step electrophilic addition mechanism.[2] The π-electrons of the carbon-carbon double bond in trans-4-chlorocinnamic acid act as a nucleophile, attacking a bromine molecule. This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond.[2][3]
The formation of this bridged bromonium ion is crucial as it dictates the stereochemical outcome of the reaction. The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge.[3][4] This backside attack leads to the anti-addition of the two bromine atoms across the double bond.
For trans-4-chlorocinnamic acid, this anti-addition stereospecifically yields the erythro diastereomer of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid as a racemic mixture of (2R, 3S) and (2S, 3R) enantiomers.[1][5] The melting point of the resulting product is a key diagnostic tool to confirm the formation of the erythro isomer, as it is significantly different from that of the threo isomer which would be formed from a syn-addition.[1][6]
Diagram of the Bromination Mechanism:
Caption: Mechanism of bromine addition to trans-4-chlorocinnamic acid.
Experimental Protocol
This protocol is adapted from established procedures for the bromination of cinnamic acid derivatives.[3][6][7]
Materials:
-
trans-4-Chlorocinnamic acid
-
Glacial acetic acid
-
Pyridinium tribromide (or a 1.0 M solution of bromine in acetic acid)
-
Cyclohexene (for quenching)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel (if using bromine solution)
-
Büchner funnel and vacuum flask
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 8.0 mmol of trans-4-chlorocinnamic acid in 4.0 mL of glacial acetic acid with magnetic stirring.[6]
-
Addition of Brominating Agent: Add 8.0 mmol of pyridinium tribromide to the flask.[6] Alternatively, add a 1.0 M solution of bromine in acetic acid dropwise via a separatory funnel until a persistent orange color is observed.[7][8]
-
Reaction: Heat the mixture under reflux at approximately 60°C for about 1 hour.[6] The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a persistent bromine color remains, add a few drops of cyclohexene until the color disappears.[9] Add 15 mL of water to precipitate the crude product and cool the mixture in an ice bath.[6]
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the crystals with cold deionized water.[6]
-
Purification: Purify the crude product by recrystallization from a mixed solvent system of ethanol and water.[6][10] Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Reheat to obtain a clear solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them thoroughly.
Characterization of 2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid
A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and stereochemistry.
Physical Properties
| Property | Value | Source |
| Appearance | Light yellow solid | [1] |
| Molecular Formula | C₉H₇Br₂ClO₂ | [1] |
| Molecular Weight | 342.41 g/mol | [1] |
| Melting Point | 187°C | [11] |
| CAS Number | 24653-99-4 | [1][11] |
The experimentally determined melting point is a critical piece of data. A sharp melting point close to the literature value for the erythro isomer (the analogous 2,3-dibromo-3-phenylpropanoic acid melts at 204°C) and significantly different from the threo isomer (melts at 95°C for the phenyl analog) confirms the stereochemical outcome of the anti-addition.[1][6]
Spectroscopic Analysis
3.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show the following key signals:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The para-chloro group will have a minor deshielding effect on the aromatic protons compared to an unsubstituted phenyl ring.
-
Methine Protons: Two doublets for the two methine protons (CH-Br) on the propanoic acid backbone, likely in the range of δ 4.5-5.5 ppm. The coupling between these two adjacent protons should result in a coupling constant (J) of approximately 10-12 Hz, which is typical for vicinal protons in an anti-periplanar arrangement in the erythro isomer.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is characteristic of a carboxylic acid proton.[14]
3.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon framework:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm, corresponding to the carboxylic acid carbonyl carbon.
-
Aromatic Carbons: Four signals in the aromatic region (δ 125-140 ppm). The carbon bearing the chloro substituent will be shifted downfield, while the other aromatic carbons will show characteristic shifts for a 1,4-disubstituted ring.
-
Methine Carbons: Two signals for the carbon atoms bonded to bromine, expected in the range of δ 40-60 ppm.
3.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
C-Cl Stretch: An absorption band in the fingerprint region.
3.2.4. Mass Spectrometry (Predicted)
The mass spectrum will provide information about the molecular weight and fragmentation pattern:
-
Molecular Ion Peak: A cluster of peaks corresponding to the molecular ion [M]⁺, with a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. The most abundant peaks in this cluster will be at m/z values corresponding to the different combinations of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
-
Fragmentation: Common fragmentation pathways would include the loss of HBr, COOH, and cleavage of the C-C bond between the methine carbons.
Workflow for Synthesis and Characterization:
Caption: A streamlined workflow for the synthesis and characterization process.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid. The synthesis via electrophilic bromination of trans-4-chlorocinnamic acid is a reliable and stereospecific method, yielding the erythro diastereomer through an anti-addition mechanism. The detailed experimental protocol and the outlined characterization techniques, including physical property measurements and spectroscopic analysis, provide a robust framework for obtaining and verifying this valuable chemical compound. The information presented herein should serve as a valuable resource for scientists engaged in organic synthesis and the development of new chemical entities with potential applications in various fields of research.
References
-
Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. Retrieved from [Link]
-
Solano, D. M., Bacher, A., & Hashim, H. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. California State University, Bakersfield. Retrieved from [Link]
-
Alfred State College of Technology. (n.d.). Stereochemistry of Bromine Addition. Retrieved from [Link]
-
Brainly. (2023, October 11). Draw the four potential products of bromine addition to trans-cinnamic acid, clearly showing. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2,3-dibromo-3-phenylpropanoic acid. Retrieved from [Link]
-
Scribd. (n.d.). Bromination of Trans-Cinnamic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Retrieved from [Link]
-
Studylib. (n.d.). Bromine Addition to trans-Cinnamic Acid: Lab Experiment. Retrieved from [Link]
-
ipl.org. (n.d.). Lab Report Scaffold: Bromination Of Trans-Cinnamic Acid. Retrieved from [Link]
-
Bartleby. (n.d.). Recrystallization Of Cinnamic Acid Lab Report. Retrieved from [Link]
-
Overly, K. (2013, November 17). Stereochemistry of Bromine Addition to trans-Cinnamic Acid. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid. Retrieved from [Link]
-
NIST. (n.d.). 3-(4-Chlorophenyl)propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). (r,s)-2,3-Dibromo-3-phenylpropanoic acid. Retrieved from [Link]
-
Reddit. (2019, September 5). Confused about this questions. r/chemhelp. Retrieved from [Link]
-
Chegg. (2022, December 5). Solved Below is the proton NMR spectrum for the product of. Retrieved from [Link]
-
Overcoming Organic Chemistry. (2012, April 27). Bromination of trans-cinnamic acid. Retrieved from [Link]
-
Cram. (n.d.). To Synthesize 2, 3-Dibromocinnamic Acid. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2,3-dibromo-, ethyl ester. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2,3-dibromo-. Retrieved from [Link]
-
Reddit. (2022, April 6). Any help with this nmr spectra? It should be 2,3-dibromo-3-phenylpropanoic acid , I'm trying to figure it out, the first broad peak with 4 H I don't understand from where it could come? the reactant?. r/chemhelp. Retrieved from [Link]
-
Supporting Information. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. Retrieved from [Link]
-
MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]
-
Macmillan Learning. (n.d.). 2,3-dibromo-3-phenylpropanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US5344977A - Process for the preparation of 2,3-dibromopropionyl chloride.
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Retrieved from [Link]
-
European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
SpectraBase. (n.d.). Propionic acid, 2,3-dihydroxy-3-phenyl-. Retrieved from [Link]
Sources
- 1. murov.info [murov.info]
- 2. researchgate.net [researchgate.net]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. csub.edu [csub.edu]
- 7. scribd.com [scribd.com]
- 8. studylib.net [studylib.net]
- 9. rsc.org [rsc.org]
- 10. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
- 11. Lab Report Scaffold: Bromination Of Trans-Cinnamic Acid | ipl.org [ipl.org]
- 12. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR spectrum [chemicalbook.com]
- 13. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chegg.com [chegg.com]
